![molecular formula C18H23N3O3S B2507965 Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946252-82-0](/img/structure/B2507965.png)
Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities . The presence of the azepan-1-yl (a seven-membered ring containing nitrogen) and carboxylate groups could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydroquinazoline core, with the azepan-1-yl and carboxylate groups as substituents. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The tetrahydroquinazoline core, azepan-1-yl, and carboxylate groups could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Scientific Research Applications
Introduction to 1,2,3,4-Tetrahydroisoquinolines (THIQs)
1,2,3,4-Tetrahydroisoquinolines (THIQs), a class of compounds including the specific molecule , are recognized as "privileged scaffolds" in nature. Initially known for neurotoxicity, certain THIQ derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents that potentially prevent Parkinsonism in mammals. These compounds have been explored for their anticancer, neuroprotective, and various other therapeutic potentials. Trabectedin's approval by the US FDA for treating soft tissue sarcomas marks a significant milestone in utilizing such structures for cancer drug discovery. The exploration of THIQs spans across therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their broad applicability in drug development (Singh & Shah, 2017).
Chemical Modifications and Biological Applications
Chemical modifications of compounds similar to Methyl 3-(2-azepan-1-ylethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have been extensively studied for their synthetic utilities and biological applications. These modifications have led to the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, demonstrating the versatile applications of such compounds in medicinal chemistry and drug synthesis. The advancements in methodologies have opened new avenues for the development of therapeutics addressing a range of diseases, including neurodegenerative disorders and infections (Ibrahim, 2011).
Potential in CNS Disorders
The role of THIQ derivatives in modulating catecholaminergic transmission suggests a significant potential in treating central nervous system (CNS) disorders. Compounds like salsolinol, a derivative of dopamine and structurally related to THIQs, imply that molecules within this class could serve as modulators of neurotransmission, offering therapeutic benefits in conditions such as Parkinson's disease, addiction, and depression. This highlights the neuroprotective, antiaddictive, and antidepressant-like activities that such compounds may exhibit, underscoring the therapeutic potential in CNS disorders (Mravec, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[2-(azepan-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-24-17(23)13-6-7-14-15(12-13)19-18(25)21(16(14)22)11-10-20-8-4-2-3-5-9-20/h6-7,12H,2-5,8-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOGDFUBWOEDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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